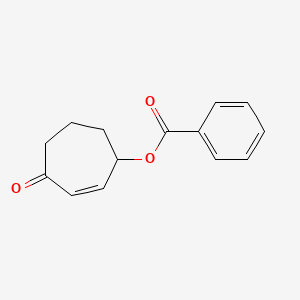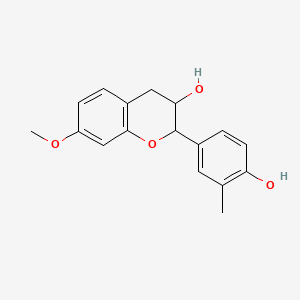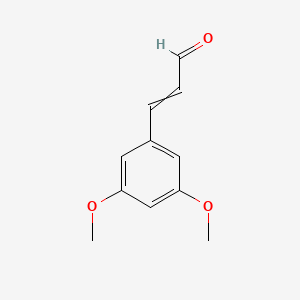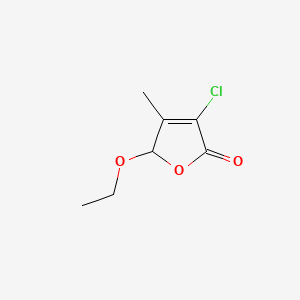
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol is a chemical compound that belongs to the class of sulfonyl phenols. This compound is characterized by the presence of a sulfonyl group attached to a phenol ring, which is further connected to a tetrahydronaphthalene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene followed by the coupling with phenol. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
化学反応の分析
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or alkylated phenols.
科学的研究の応用
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol is unique due to the presence of both a sulfonyl group and a phenol group, which confer distinct chemical and biological properties
特性
| 117977-97-6 | |
分子式 |
C16H16O3S |
分子量 |
288.4 g/mol |
IUPAC名 |
4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)phenol |
InChI |
InChI=1S/C16H16O3S/c17-14-6-9-15(10-7-14)20(18,19)16-8-5-12-3-1-2-4-13(12)11-16/h5-11,17H,1-4H2 |
InChIキー |
BZPHNKZQIKMWDZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)




![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)

![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
